molecular formula C17H39N2OP B14702305 N,N,N',N'-Tetrabutyl-P-methylphosphonic diamide CAS No. 26348-77-6

N,N,N',N'-Tetrabutyl-P-methylphosphonic diamide

Cat. No.: B14702305
CAS No.: 26348-77-6
M. Wt: 318.5 g/mol
InChI Key: IKKFQBJVGHMFKM-UHFFFAOYSA-N
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Description

N,N,N’,N’-Tetrabutyl-P-methylphosphonic diamide is an organophosphorus compound known for its unique chemical properties and applications. It is characterized by the presence of phosphonic diamide groups, which contribute to its reactivity and versatility in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N’,N’-Tetrabutyl-P-methylphosphonic diamide typically involves the reaction of phosphonic acid derivatives with amines. One common method includes the reaction of phosphonic dichloride with N,N-dibutylamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like toluene or dichloromethane, and requires careful temperature control to avoid side reactions .

Industrial Production Methods

Industrial production of N,N,N’,N’-Tetrabutyl-P-methylphosphonic diamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N,N,N’,N’-Tetrabutyl-P-methylphosphonic diamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and substituted phosphonic diamides. These products have diverse applications in various fields, including catalysis and material science .

Scientific Research Applications

N,N,N’,N’-Tetrabutyl-P-methylphosphonic diamide has a wide range of scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential use in biological systems, including enzyme inhibition and protein modification.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphonate metabolism.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals

Mechanism of Action

The mechanism of action of N,N,N’,N’-Tetrabutyl-P-methylphosphonic diamide involves its interaction with molecular targets through its phosphonic diamide groups. These groups can form strong bonds with metal ions, proteins, and other biomolecules, leading to various biochemical effects. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure .

Comparison with Similar Compounds

Similar Compounds

  • N,N,N’,N’-Tetraethyl-P-methylphosphonic diamide
  • N,N,N’,N’-Tetramethyl-P-indol-1-ylphosphonic diamide
  • N,N,N’,N’-Tetraethyl-P-phenylphosphonic diamide

Uniqueness

N,N,N’,N’-Tetrabutyl-P-methylphosphonic diamide is unique due to its specific alkyl groups, which influence its solubility, reactivity, and binding properties. Compared to similar compounds, it offers distinct advantages in terms of stability and versatility in various chemical reactions .

Properties

CAS No.

26348-77-6

Molecular Formula

C17H39N2OP

Molecular Weight

318.5 g/mol

IUPAC Name

N-butyl-N-[(dibutylamino)-methylphosphoryl]butan-1-amine

InChI

InChI=1S/C17H39N2OP/c1-6-10-14-18(15-11-7-2)21(5,20)19(16-12-8-3)17-13-9-4/h6-17H2,1-5H3

InChI Key

IKKFQBJVGHMFKM-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)P(=O)(C)N(CCCC)CCCC

Origin of Product

United States

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